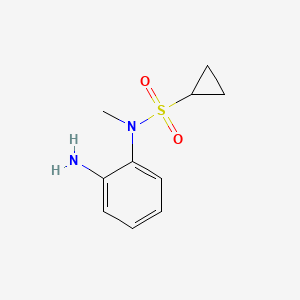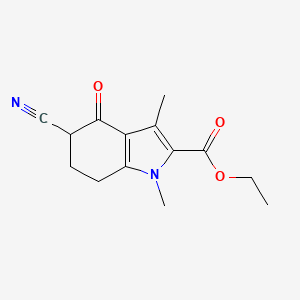
ethyl 5-cyano-1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes . This particular compound is notable for its unique structure, which includes a cyano group, a tetrahydroindole ring, and an ethyl ester functional group.
Métodos De Preparación
The synthesis of 1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing reagents such as dimethylformamide (DMF) and acetic acid .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution.
Aplicaciones Científicas De Investigación
1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the indole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Compared to other indole derivatives, 1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for drug development.
Propiedades
Número CAS |
84990-20-5 |
|---|---|
Fórmula molecular |
C14H16N2O3 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
ethyl 5-cyano-1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)12-8(2)11-10(16(12)3)6-5-9(7-15)13(11)17/h9H,4-6H2,1-3H3 |
Clave InChI |
RQCQGQBBOKCJIK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1C)CCC(C2=O)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




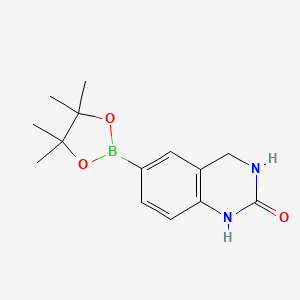
![2-chloro-1-N,4-N-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13989741.png)
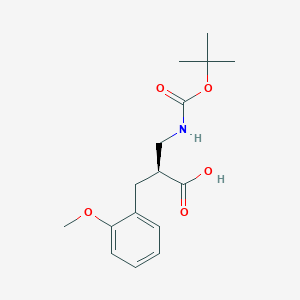
![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
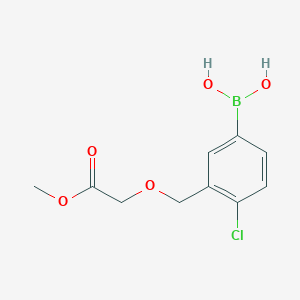
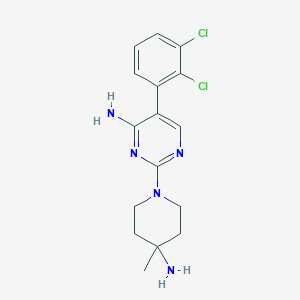
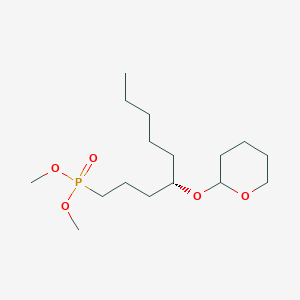
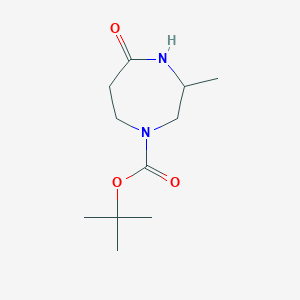
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)


